molecular formula C23H24FNOS B12616569 3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one CAS No. 918543-40-5

3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one

Cat. No.: B12616569
CAS No.: 918543-40-5
M. Wt: 381.5 g/mol
InChI Key: LOPPXNNOOYBYNT-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one is an organic compound that belongs to the class of diarylthioethers These compounds are characterized by the presence of a thioether group substituted by two aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thioether Group: The thioether group is introduced by reacting the pyridine derivative with 4-fluorothiophenol under suitable conditions.

    Substitution Reactions: Further substitution reactions are carried out to introduce the methyl, pentyl, and phenyl groups at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

918543-40-5

Molecular Formula

C23H24FNOS

Molecular Weight

381.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfanyl-4-methyl-5-pentyl-1-phenylpyridin-2-one

InChI

InChI=1S/C23H24FNOS/c1-3-4-6-9-18-16-25(20-10-7-5-8-11-20)23(26)22(17(18)2)27-21-14-12-19(24)13-15-21/h5,7-8,10-16H,3-4,6,9H2,1-2H3

InChI Key

LOPPXNNOOYBYNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN(C(=O)C(=C1C)SC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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